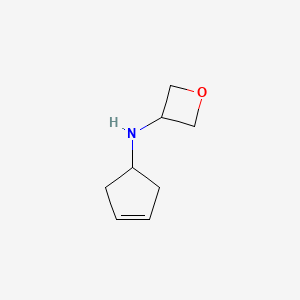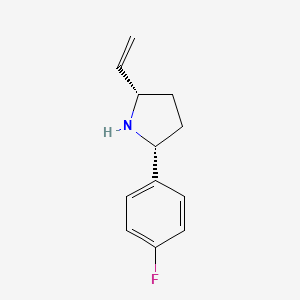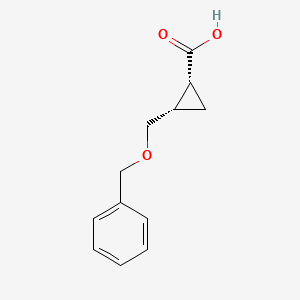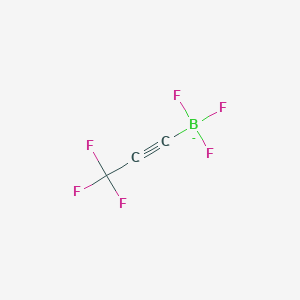
Piperazine-13C4 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine-13C4 Dihydrochloride is a stable isotope-labeled compound with the molecular formula 2ClH·13C4H10N2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine-13C4 Dihydrochloride, involves several methods. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Additionally, a simplified procedure for the preparation of monosubstituted piperazine derivatives involves a one-pot-one-step reaction from protonated piperazine without the need for a protecting group .
Industrial Production Methods
Industrial production of piperazine derivatives often employs heterogeneous catalysis by metal ions supported on commercial polymeric resins. Reactions can proceed at room or higher temperatures in common solvents. Microwave acceleration of synthetic reactions has also been explored to enhance efficiency .
化学反応の分析
Types of Reactions
Piperazine-13C4 Dihydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes. Conditions often involve the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
科学的研究の応用
Piperazine-13C4 Dihydrochloride is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in studies involving metabolic pathways and enzyme mechanisms.
Medicine: Utilized in the development of drugs, particularly those targeting the central nervous system.
Industry: Applied in the production of polymers and other materials.
作用機序
Piperazine-13C4 Dihydrochloride exerts its effects by acting as a GABA receptor agonist. It binds directly and selectively to muscle membrane GABA receptors, causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it effective as an anthelmintic agent .
類似化合物との比較
Similar Compounds
Piperazine: A basic compound used in various pharmaceutical applications.
N-Methylpiperazine: A derivative with a methyl group attached to the nitrogen atom.
N-Phenylpiperazine: A derivative with a phenyl group attached to the nitrogen atom.
Uniqueness
Piperazine-13C4 Dihydrochloride is unique due to its stable isotope labeling, which makes it particularly useful in research applications requiring precise tracking of molecular interactions and metabolic pathways .
特性
分子式 |
C4H12Cl2N2 |
|---|---|
分子量 |
163.03 g/mol |
IUPAC名 |
(2,3,5,6-13C4)1,4-diazinane;dihydrochloride |
InChI |
InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1+1,2+1,3+1,4+1;; |
InChIキー |
CVVIJWRCGSYCMB-QLLNYKDXSA-N |
異性体SMILES |
[13CH2]1[13CH2]N[13CH2][13CH2]N1.Cl.Cl |
正規SMILES |
C1CNCCN1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-ethyl-8-(4-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1,3(7),8-triene-6,10,12-trione](/img/structure/B12949157.png)
![2-Methoxy-4'-nitro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12949163.png)
![5-Fluoro-2-azaspiro[3.4]octane](/img/structure/B12949170.png)



![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12949201.png)


![Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12949231.png)



![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
